6-Chloro-2-methoxy-9-phenoxyacridine

Medicinal Chemistry Anticancer Research DNA Topoisomerase Inhibition

Researchers developing DNA-targeted anticancer agents require a precisely substituted acridine scaffold. Generic 9-phenoxyacridines lack the critical 6-chloro and 2-methoxy groups that define biological activity and synthetic utility. 6-Chloro-2-methoxy-9-phenoxyacridine (CAS 7478-26-4) is the validated core for topoisomerase II inhibitors and DNA-cleaving probes such as Ade-Z-Acr. • ≥98% HPLC purity ensures batch-to-batch reproducibility • Defined substitution enables consistent SAR and synthetic derivatization • Shipped ambient with +4°C long-term storage for global delivery.

Molecular Formula C20H14ClNO2
Molecular Weight 335.8 g/mol
CAS No. 7478-26-4
Cat. No. B1605280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methoxy-9-phenoxyacridine
CAS7478-26-4
Molecular FormulaC20H14ClNO2
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)OC4=CC=CC=C4
InChIInChI=1S/C20H14ClNO2/c1-23-15-8-10-18-17(12-15)20(24-14-5-3-2-4-6-14)16-9-7-13(21)11-19(16)22-18/h2-12H,1H3
InChIKeyCKWITQOQGJPKOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-methoxy-9-phenoxyacridine: DNA-Targeting Scaffold


6-Chloro-2-methoxy-9-phenoxyacridine (CAS 7478-26-4) is a polysubstituted acridine derivative, specifically a 9-phenoxyacridine bearing a 6-chloro and a 2-methoxy group . This compound serves as a versatile chemical scaffold in medicinal chemistry and chemical biology due to its inherent DNA-intercalating acridine core [1]. The specific arrangement of the chloro, methoxy, and phenoxy substituents on the tricyclic acridine ring provides a distinct electronic and steric profile that is foundational for the synthesis of derivatives with enhanced biological activity, such as 9-benzylamino-6-chloro-2-methoxy-acridines [2]. It is a solid with a melting point of 153-156°C and is commercially available with a purity specification of ≥98% .

6-Chloro-2-methoxy-9-phenoxyacridine: Irreplaceable Scaffold


6-Chloro-2-methoxy-9-phenoxyacridine cannot be interchanged with a generic acridine or other 9-phenoxyacridine analogs due to the critical influence of its specific substituents on downstream applications. The 6-chloro and 2-methoxy groups are not inert structural features; they define the chemical reactivity and biological profile of any derivative. For instance, the 6-chloro-2-methoxy core is a specific substructure required for a series of potent DNA-binding ligands and topoisomerase II inhibitors, where modification at other positions leads to significantly different activity profiles [1]. Furthermore, the presence and position of these groups enable specific synthetic transformations, such as the creation of DNA-cleaving agents like Ade-Z-Acr, which is derived from this exact scaffold [2]. Substituting a generic 9-phenoxyacridine or a different regioisomer would result in a different compound with altered synthetic outcomes and biological properties, compromising the reproducibility of established research protocols.

6-Chloro-2-methoxy-9-phenoxyacridine: Evidence-Based Advantages


Topoisomerase II Inhibitory Activity

The 6-chloro-2-methoxy-9-phenoxyacridine core is the fundamental substructure for a class of potent topoisomerase II inhibitors. In a 2016 study, a series of 9-benzylamino-6-chloro-2-methoxy-acridine derivatives, synthesized from this scaffold, demonstrated strong Topo II inhibitory activity. At a concentration of 100 μM, all compounds in the series displayed robust inhibition of Topoisomerase II-mediated relaxation, while only a subset exhibited moderate Topoisomerase I inhibitory activity [1]. This selectivity profile is a direct consequence of the 6-chloro-2-methoxy acridine substructure.

Medicinal Chemistry Anticancer Research DNA Topoisomerase Inhibition

High-Efficiency DNA Cleavage at AP Sites

The 6-chloro-2-methoxy-9-phenoxyacridine scaffold has been specifically modified to create Ade-Z-Acr (9-[(10-(aden-9-yl)-4,8-diazadecyl)amino]-6-chloro-2-methoxy-acridine), a compound described as one of the most efficient drugs for cleaving DNA at apurinic/apyrimidinic (AP) sites [1]. The high activity is attributed to the specific composition of the molecule, where the 6-chloro-2-methoxy-acridine core is essential for function, as individual components of the drug do not possess incising activity [2].

Chemical Biology DNA Repair Molecular Tools

Consistent Physicochemical Properties

As a defined chemical entity, 6-Chloro-2-methoxy-9-phenoxyacridine exhibits well-characterized and consistent physicochemical properties, which are critical for ensuring experimental reproducibility. Commercial sources report a purity of ≥98% (HPLC), a solid physical state, and a melting point of 153-156 °C . These specifications provide a reliable baseline for researchers, in contrast to less-characterized or custom-synthesized acridine derivatives where batch-to-batch variability can introduce confounding factors.

Chemical Synthesis Quality Control Material Science

6-Chloro-2-methoxy-9-phenoxyacridine: Research & Industrial Applications


Topoisomerase II-Targeted Anticancer Agent Development

Based on evidence that the 6-chloro-2-methoxy-9-phenoxyacridine core is a key substructure in a series of compounds with strong Topoisomerase II inhibitory activity [1], this compound is best utilized as a starting material in medicinal chemistry programs aimed at discovering new anticancer leads. Researchers can leverage this scaffold to synthesize novel derivatives and evaluate their antiproliferative effects against cancer cell lines.

DNA-Interacting Molecular Tool Synthesis

As demonstrated by the creation of Ade-Z-Acr, a highly efficient DNA-cleaving agent at AP-sites [1], 6-Chloro-2-methoxy-9-phenoxyacridine is an ideal building block for synthesizing complex, multifunctional molecules designed to probe or manipulate DNA structure and repair pathways. Its defined core structure ensures the resulting conjugates maintain DNA-targeting capabilities.

Defined Acridine Core for Controlled Experiments

For fundamental studies on DNA intercalation or as a negative control in structure-activity relationship (SAR) studies, this compound offers a well-characterized acridine scaffold [1]. Its ≥98% purity ensures that any observed biological or chemical effects can be confidently attributed to the acridine core and not to impurities, enabling high-quality, reproducible data.

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